Leucrose

Sweetener Sensory Science Food Formulation

Leucrose is a non-cariogenic, slow-release disaccharide isomer of sucrose, distinct for its α-(1→5) glycosidic linkage, which confers a 37% slower hydrolysis rate and a low glycemic response. This makes it an ideal bulk sweetener for 'tooth-friendly' confections, diabetic nutrition, and sustained-energy sports nutrition products. Its unique molecular architecture ensures acid stability and prebiotic potential that generic sucrose replacements cannot offer. Source Leucrose to leverage a clinically differentiated, patent-backed ingredient for value-added health-food market segments.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 7158-70-5
Cat. No. B1674814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucrose
CAS7158-70-5
SynonymsD-glucopyranosyl-alpha(1-5)-D-fructopyranose
leucrose
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1
InChIKeyDXALOGXSFLZLLN-WTZPKTTFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Leucrose (CAS 7158-70-5): A Structurally Unique Sucrose Isomer for Functional Sugar Substitution


Leucrose (D-glucopyranosyl-α(1→5)-D-fructopyranose) is a naturally occurring reducing disaccharide and a linkage isomer of sucrose [1]. Unlike the α-(1→2) bond in sucrose, leucrose features a distinct α-(1→5) glycosidic linkage between its glucose and fructose moieties, a key structural difference that underpins its functional differentiation from sucrose and other alternative sweeteners [2]. It is found in small quantities in honey and pollen and can be produced on an industrial scale via enzymatic transglycosidation from sucrose [3].

Why Leucrose (CAS 7158-70-5) Cannot Be Assumed Interchangeable with Sucrose, Isomaltulose, or Trehalulose


Sucrose isomers share the same molecular formula (C₁₂H₂₂O₁₁) but differ critically in their glycosidic linkage positions, leading to divergent enzymatic hydrolysis kinetics, sweetness profiles, and physiological responses [1]. For example, the α-(1→5) bond in leucrose confers distinct resistance to acid hydrolysis and a slower rate of digestion by human intestinal carbohydrases compared to sucrose (α-(1→2)) or isomaltulose (α-(1→6)) [2]. These differences translate directly to functional outcomes: a compound's cariogenic potential, glycemic impact, and sensory performance are not class-level properties but are dictated by its specific molecular architecture. Therefore, assuming generic interchangeability within the sucrose isomer class without direct comparative data will lead to inaccurate formulation or incorrect prediction of physiological effects.

Leucrose (CAS 7158-70-5) Comparative Performance Data: Sweetness, Digestibility, and Cariogenicity Versus Key Analogs


Sweetness Intensity: Leucrose vs. Sucrose

Leucrose provides a sweetness intensity that is 40–50% that of sucrose [1]. This is a moderate sweetness profile, which is lower than that of trehalulose (which can approach the sweetness of sucrose) but comparable to isomaltulose (Palatinose™) [2]. This makes leucrose suitable for applications where a milder, less intense sweetness is desired, or as a bulking agent that does not dominate the flavor profile [3].

Sweetener Sensory Science Food Formulation

Digestibility Rate: In Vitro Hydrolysis by Human Intestinal Enzymes

The cleavage rate of leucrose by human digestive carbohydrases in vitro is significantly slower than that of both maltose and sucrose. Specifically, leucrose is hydrolyzed at a rate that is only 31% that of maltose and 63% that of sucrose [1]. This slower digestion rate is attributed to the atypical α-(1→5) glycosidic linkage, which is less efficiently recognized by human α-glucosidases. As a consequence, the postprandial blood glucose and fructose profiles in humans given an oral dose of leucrose are lower than those observed with an equivalent dose of sucrose [2].

Digestibility Glycemic Response Nutritional Biochemistry

Cariogenic Potential: Plaque Acidogenicity and pH Telemetry in Humans

Leucrose has been established as a noncariogenic disaccharide. In human subjects, intraoral pH telemetry demonstrated that plaque pH did not drop below the critical threshold of 5.7 after exposure to leucrose, confirming it is 'safe for teeth' [1]. This is in stark contrast to sucrose, which consistently causes a rapid and substantial pH drop into the demineralization zone (below 5.5). When compared directly with another sucrose isomer, palatinose (isomaltulose), in a study of acid production by 100 oral bacterial strains, both were utilized by only a limited subset of species. Neither leucrose nor palatinose supported acid production by the primary cariogenic pathogen *Streptococcus mutans*, though some commensal species like *Lactobacillus* spp. and certain yeasts could metabolize them [2].

Dental Caries Oral Microbiology Non-Cariogenic Sweetener

Metabolic Fate and Postprandial Glycemia: Human In Vivo Response

In a human study, oral administration of leucrose resulted in blood glucose and fructose profiles that were lower than those following an equivalent dose of sucrose. Notably, insulin and C-peptide profiles were unaltered [1]. This indicates that leucrose does not elicit the same acute insulin response as sucrose, which is a critical advantage for individuals managing insulin sensitivity. This in vivo effect is a direct consequence of the reduced rate of intestinal hydrolysis confirmed by in vitro data. While leucrose is ultimately fully digestible and metabolizable (as confirmed by its nutritional equivalency to sucrose in long-term rat feeding studies) [2], its kinetic profile in humans is what sets it apart.

Glycemic Control Metabolism Diabetes Nutrition

Metabolic Effects on Adipogenesis and Hepatic Lipids: In Vivo and In Vitro Evidence

Recent research has uncovered additional metabolic effects of leucrose. In a high-fat diet (HFD)-induced obese mouse model, 12 weeks of leucrose supplementation (50% replacement of dietary sucrose) resulted in improved fasting blood glucose levels and a significant reduction in hepatic lipid accumulation and triglyceride content [1]. In vitro, leucrose inhibited intracellular triglyceride accumulation during 3T3-L1 adipocyte differentiation and down-regulated key adipogenic transcription factors such as PPARγ and C/EBPα [2]. While these findings are from animal and cell models, they suggest potential benefits of leucrose over sucrose in mitigating the adverse metabolic consequences of high-sugar diets.

Obesity Lipid Metabolism Functional Food

Resistance to Acid Hydrolysis and Process Stability

Leucrose exhibits considerable resistance to acid hydrolysis compared to sucrose, a property derived from its unique α-(1→5) glycosidic bond [1]. This structural feature imparts greater stability in acidic food and beverage matrices (e.g., soft drinks, fruit preparations) during processing and storage, preventing undesirable inversion into glucose and fructose that can alter sweetness profile, increase browning (Maillard reactions), and change osmolality. While direct quantitative comparison data under identical processing conditions is limited in the public domain, this is a widely recognized class-level advantage of certain sucrose isomers with 1→5 or 1→6 linkages over sucrose's labile 1→2 bond [2].

Chemical Stability Food Processing Formulation

Targeted Application Scenarios for Leucrose (CAS 7158-70-5) Based on Comparative Evidence


Functional Chewing Gum and 'Tooth-Friendly' Confectionery

Leucrose's primary differentiating property—its non-cariogenic nature as confirmed by in vivo pH telemetry and in vitro fermentation studies [1]—makes it an ideal candidate for 'tooth-friendly' chewing gums and confections. Unlike sucrose, it does not fuel acid production by *S. mutans*. Patents specifically describe its use as a bulking agent in chewing gum to improve texture and shelf life without contributing to dental caries [2]. Its moderate sweetness allows for high inclusion rates as a bulk sweetener without making the product overwhelmingly sweet.

Low-Glycemic and Diabetic-Friendly Food and Beverage Formulations

Based on the evidence that leucrose has a 37% slower intestinal hydrolysis rate than sucrose and induces a lower postprandial glycemic and insulinemic response in humans [1], it is well-suited for formulations targeting glycemic control. This includes meal replacement beverages, sports nutrition products, and diabetic-friendly baked goods and desserts. The patented use of leucrose as a sweetening agent 'suitable for diabetics' [2] underscores its commercial viability in this rapidly growing market sector.

Slow-Release Carbohydrate Source for Sustained Energy Delivery

The slower digestion kinetics of leucrose, which result in attenuated blood glucose profiles [1], position it as a functional 'slow-release' carbohydrate. This is advantageous in sports nutrition and clinical nutrition where a sustained energy supply is desired over a rapid spike. It offers a digestible alternative to other slow-release carbohydrates like isomaltulose (Palatinose™), with its own distinct sweetness and stability profile. Commercial products like Xtend® Sucromalt already utilize leucrose as a component for its low-glycemic, slow-release properties [2].

Research Tool for Studying Carbohydrate Metabolism and Enzyme Specificity

The unusual α-(1→5) glycosidic linkage of leucrose makes it a valuable substrate for investigating the specificity of carbohydrate-active enzymes (CAZymes), including α-glucosidases, dextransucrases, and alternansucrases [1]. Its differential hydrolysis rate (63% of sucrose) provides a benchmark for characterizing human intestinal enzymes [2]. Researchers utilize leucrose to probe enzyme active sites, study structure-activity relationships, and develop novel enzymatic synthesis pathways for functional carbohydrates .

Technical Documentation Hub

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